![molecular formula C13H11ClN4O B6358234 7-[1-(4-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 165383-12-0](/img/structure/B6358234.png)
7-[1-(4-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
“7-[1-(4-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidine” is a compound that belongs to the class of organic compounds known as 1,3,5-triazine-2,4-diamines . These are aromatic compounds containing a 1,3,5-triazine ring which is 2,4-disusbtituted with amine groups .
Synthesis Analysis
The synthesis of such compounds often involves the use of the Dimroth rearrangement, a process that involves the isomerization of heterocycles . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .Scientific Research Applications
Synthesis and Derivative Formation
7-[1-(4-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound that can be used in the synthesis of various novel derivatives. For instance, El-Agrody et al. (2001) described the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and related compounds using a precursor similar to this compound (El-Agrody et al., 2001).
Antimicrobial Activity
Compounds synthesized from triazolopyrimidines, like this compound, have been explored for their antimicrobial properties. A study by Mostafa et al. (2008) synthesized new 1,2,4-triazolo[1,5-a]pyrimidine derivatives and tested them for their antibacterial and antifungal activities, showing promising results comparable to standard drugs (Mostafa et al., 2008).
Tuberculostatic Activity
Titova et al. (2019) synthesized structural analogs of antituberculous agents based on the 1,2,4-triazolopyrimidine scaffold and evaluated their tuberculostatic activity, demonstrating a potential application in antituberculous therapies (Titova et al., 2019).
Chemical Properties and Reactions
The properties and reactions of triazolopyrimidine derivatives, such as alkyl rearrangement, have been studied extensively. Makisumi and Kanō (1963) investigated the properties of 7-alkoxy derivatives of triazolopyrimidines, revealing insights into their chemical behavior and potential rearrangements (Makisumi & Kanō, 1963).
Mechanism of Action
Target of Action
The primary target of 7-[1-(4-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell growth and induction of apoptosis .
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, it disrupts the transition from the G1 phase to the S phase of the cell cycle . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Result of Action
The inhibition of CDK2 by this compound results in significant anti-proliferative activities against various cancer cells . It has been shown to have potent cytotoxic activities against MCF-7 and HCT-116 cell lines .
properties
IUPAC Name |
7-[1-(4-chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O/c1-9(19-11-4-2-10(14)3-5-11)12-6-7-15-13-16-8-17-18(12)13/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEPUTGEUCVRRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC=NN12)OC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396633 | |
Record name | 1D-092 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
165383-52-8 | |
Record name | 1D-092 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,2,4]Triazolo[1,5-a]pyrimidine, 7-[(1R)-1-(4-chlorophenoxy)ethyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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